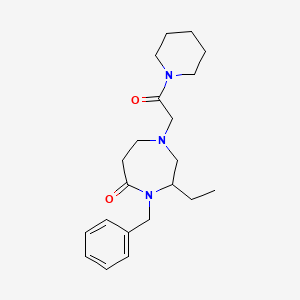![molecular formula C14H13N3O3S B5409109 N-(4-methoxyphenyl)-2-oxo-2-[2-(2-thienylmethylene)hydrazino]acetamide](/img/structure/B5409109.png)
N-(4-methoxyphenyl)-2-oxo-2-[2-(2-thienylmethylene)hydrazino]acetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(4-methoxyphenyl)-2-oxo-2-[2-(2-thienylmethylene)hydrazino]acetamide, also known as MTAA, is a chemical compound that has been the subject of scientific research due to its potential applications in various fields. MTAA is a heterocyclic compound that contains a thienyl ring and a hydrazine group. It has been synthesized using various methods and has been shown to exhibit biochemical and physiological effects.
Wirkmechanismus
The mechanism of action of N-(4-methoxyphenyl)-2-oxo-2-[2-(2-thienylmethylene)hydrazino]acetamide is not fully understood. However, it has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme that plays a role in inflammation. This compound has also been shown to induce apoptosis in cancer cells by activating the caspase pathway.
Biochemical and Physiological Effects
This compound has been shown to exhibit biochemical and physiological effects. It has been shown to exhibit anti-inflammatory activity by inhibiting the activity of COX-2. This compound has also been shown to exhibit antitumor activity by inducing apoptosis in cancer cells. Additionally, this compound has been shown to exhibit antimicrobial activity against various microorganisms.
Vorteile Und Einschränkungen Für Laborexperimente
N-(4-methoxyphenyl)-2-oxo-2-[2-(2-thienylmethylene)hydrazino]acetamide has several advantages as a chemical compound for laboratory experiments. It is readily available and can be synthesized using various methods. It has been shown to exhibit various biological activities, making it a useful compound for studying the mechanisms of action of drugs. However, this compound also has some limitations. It is not very soluble in water, which can make it difficult to use in aqueous environments. Additionally, it has not been extensively studied in vivo, which limits its potential applications.
Zukünftige Richtungen
There are several future directions for research on N-(4-methoxyphenyl)-2-oxo-2-[2-(2-thienylmethylene)hydrazino]acetamide. One potential area of research is the synthesis of metal complexes using this compound as a ligand. These complexes could be studied for their potential anticancer activity. Another potential area of research is the development of fluorescent probes for the detection of metal ions using this compound. Additionally, further studies could be conducted to investigate the mechanisms of action of this compound and its potential applications in various fields.
Synthesemethoden
N-(4-methoxyphenyl)-2-oxo-2-[2-(2-thienylmethylene)hydrazino]acetamide can be synthesized using different methods, including the reaction of 4-methoxybenzoyl chloride with thiosemicarbazide to form 4-methoxyphenyl thiosemicarbazide, which is then reacted with 2-benzoyl acetic acid to form this compound. Another method involves the reaction of 4-methoxyphenyl hydrazine with 2-thiophenecarboxaldehyde to form the Schiff base, which is then reacted with 2-acetylacetic acid to form this compound.
Wissenschaftliche Forschungsanwendungen
N-(4-methoxyphenyl)-2-oxo-2-[2-(2-thienylmethylene)hydrazino]acetamide has been the subject of scientific research due to its potential applications in various fields. It has been shown to exhibit anti-inflammatory, antitumor, and antimicrobial activities. This compound has been used as a ligand in the synthesis of metal complexes that have been shown to exhibit anticancer activity. It has also been used in the synthesis of fluorescent probes for the detection of metal ions.
Eigenschaften
IUPAC Name |
N-(4-methoxyphenyl)-N'-[(E)-thiophen-2-ylmethylideneamino]oxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13N3O3S/c1-20-11-6-4-10(5-7-11)16-13(18)14(19)17-15-9-12-3-2-8-21-12/h2-9H,1H3,(H,16,18)(H,17,19)/b15-9+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MOVMGWGPCHAZSY-OQLLNIDSSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)NC(=O)C(=O)NN=CC2=CC=CS2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=CC=C(C=C1)NC(=O)C(=O)N/N=C/C2=CC=CS2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13N3O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
303.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![methyl 4-[4-(dimethylamino)benzylidene]-1-isobutyl-2-methyl-5-oxo-4,5-dihydro-1H-pyrrole-3-carboxylate](/img/structure/B5409028.png)
![3-{2-[(6-tert-butyl-1-methyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl)amino]ethyl}-1,3-oxazolidin-2-one](/img/structure/B5409034.png)
![N-(2-ethoxyphenyl)-2-[4-(2-pyridinyl)-1-piperazinyl]acetamide](/img/structure/B5409046.png)
![5-[4-(diethylamino)-2-methoxybenzylidene]-1-(2-furylmethyl)-2,4,6(1H,3H,5H)-pyrimidinetrione hydrochloride](/img/structure/B5409048.png)

![2-(3-fluorophenyl)-1-[4-(methylsulfonyl)benzyl]piperidine](/img/structure/B5409057.png)

![2-({[(1-methyl-1H-imidazol-2-yl)thio]acetyl}amino)benzamide](/img/structure/B5409070.png)
![N-[1-(4-fluorobenzyl)-5-methyl-1H-pyrazol-3-yl]isonicotinamide](/img/structure/B5409076.png)

![N-{[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]methyl}-N-ethyl-N'-(2-methylphenyl)urea](/img/structure/B5409082.png)
![3-hydroxy-4-(4-methylbenzoyl)-1-[2-(4-morpholinyl)ethyl]-5-(4-pyridinyl)-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B5409094.png)

![N-[(1-adamantylamino)carbonothioyl]-3-(2-furyl)acrylamide](/img/structure/B5409101.png)